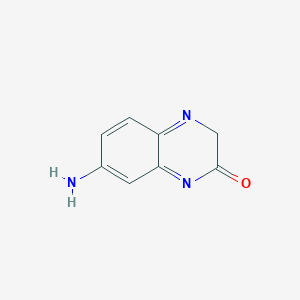

7-Aminoquinoxalin-2(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

7-amino-3H-quinoxalin-2-one |

InChI |

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3H,4,9H2 |

InChI Key |

CTGAJAPITKZSAW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N=C2C=C(C=CC2=N1)N |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 7 Aminoquinoxalin 2 3h One

Functionalization at the Quinoxalinone Core

The quinoxalin-2(1H)-one ring system is a key structural motif in numerous biologically active compounds. chim.it The reactivity of the 7-aminoquinoxalin-2(3H)-one core allows for various chemical modifications, primarily at the nitrogen and carbon atoms of the heterocyclic ring.

N-Alkylation Reactions

N-alkylation of the quinoxalinone core is a common strategy to introduce structural diversity. This reaction typically occurs at the N1 or N4 position of the quinoxalinone ring. The synthesis of N-alkylated derivatives can be achieved through various methods, including reactions with alkyl halides or the use of alcohols in the presence of a suitable catalyst.

For instance, the N-alkylation of amines with C1-C10 aliphatic alcohols has been demonstrated using a well-defined Ru(II)-catalyst, proceeding through a borrowing hydrogen transfer pathway. organic-chemistry.org This method avoids the use of toxic alkylating agents. organic-chemistry.org Another approach involves the reaction with different alkylating agents like ethane (B1197151) bromide, pentane (B18724) bromide, and allyl bromide to produce N-alkylated products. helsinki.fi The reaction conditions, such as the choice of base and solvent, can influence the selectivity and yield of the N-alkylation. d-nb.info Research has shown the synthesis of various N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates from 3-phenylquinoxaline-2(1H)-thione via chemoselective reaction with soft electrophiles. nih.gov Furthermore, N-methylquinoxalin-2(1H)-one derivatives with substituents at the 6- and 7-positions have been synthesized and subsequently used in further reactions. acs.org

Table 1: Examples of N-Alkylation Reactions of Quinoxalinone Derivatives

| Reactant | Alkylating Agent | Product | Reference |

|---|---|---|---|

| Amine | C1-C10 Aliphatic Alcohol | N-alkylated amine | organic-chemistry.org |

| Methyl (2-oxo-1,2-dihydroquinoline-4-yl)-L-alaninate | Ethane bromide, Pentane bromide, etc. | N-alkylated-carboxamide compounds | helsinki.fi |

| 3-Phenylquinoxaline-2(1H)-thione | Soft electrophiles | N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides | nih.gov |

| Quinoxalin-2(1H)-one | Alkyl halides | N-Alkylquinoxalin-2(1H)-one | acs.org |

C-H Bond Activation and Functionalization at Position 3

Direct C-H bond functionalization at the C3 position of the quinoxalin-2(1H)-one core is a highly efficient and atom-economical method for creating structural diversity. chim.itchim.itnih.gov This strategy has been extensively explored to introduce a variety of functional groups. rsc.org The reactivity at the C3 position makes it a prime target for modifications aimed at enhancing the biological activities of quinoxalinone derivatives. chim.itresearchgate.net

Recent advancements have focused on transition-metal-free and visible-light-induced methodologies to achieve C3-functionalization. rsc.org These methods are considered more environmentally benign. rsc.org Rh(III)-catalyzed C-H activation has also emerged as a powerful tool for synthesizing various heterocycles under mild conditions with high regioselectivity. mdpi.com The ability to selectively functionalize C-H bonds in complex molecules opens up new avenues for the synthesis of novel compounds. rutgers.edu

Introduction of Various Substituents (e.g., Aryl, Alkyl, Heteroaryl, Amino)

The introduction of diverse substituents at the C3 position of the this compound scaffold is crucial for modulating its physicochemical and biological properties.

Aryl and Heteroaryl Groups: The introduction of aryl and heteroaryl moieties has been achieved through various coupling reactions. These substituents can significantly influence the electronic properties and biological activity of the parent molecule.

Alkyl Groups: C3-alkylation of quinoxalin-2(1H)-ones has been accomplished using several methods. One notable method involves a base-mediated reaction with unactivated nitroalkanes, which is tolerant of a wide range of functional groups. rsc.org Another approach utilizes Katritzky salts derived from amines as alkylating agents under visible-light photoredox catalysis, which can be performed efficiently in a continuous-flow system. researchgate.net The naming of complex alkyl substituents follows a systematic methodology where the substituent is treated as a separate molecule to determine its name. ucalgary.ca

Amino Groups: The direct amination of quinoxalin-2(1H)-ones at the C3 position is an atom-economical process. chim.it Copper-catalyzed C-H amination using various amines has been developed, providing an efficient route to 3-aminoquinoxalin-2(1H)-ones. researchgate.net The synthesis of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones has also been investigated, with the regioselectivity depending on the reaction conditions and the nature of the reactants. psu.edu

Scaffold Modification and Fusion Chemistry

Beyond simple functionalization, the this compound scaffold can be further modified through ring fusion and conjugation to create more complex molecular architectures with potentially enhanced properties.

Design and Synthesis of Fused Heterocyclic Systems (e.g.,Current time information in Bangalore, IN.benchchem.comnih.govtriazolo[4,3-a]quinoxaline)

The fusion of additional heterocyclic rings onto the quinoxalinone core leads to novel polycyclic systems with diverse biological activities. A prominent example is the synthesis of Current time information in Bangalore, IN.nih.govtriazolo[4,3-a]quinoxaline derivatives. These compounds have been synthesized starting from 2,3-dichloroquinoxaline, which is treated with hydrazine (B178648) hydrate (B1144303) and subsequently cyclized. nih.govmdpi.com The resulting triazoloquinoxaline scaffold can be further derivatized. nih.govnih.govresearchgate.net The synthesis of chim.itCurrent time information in Bangalore, IN.-triazolo[1,5-a]quinoxalin-4(5H)-one has also been reported using eco-friendly catalysts. frontiersin.org The tert-amino effect has been utilized as a strategy for the synthesis of other fused heterocyclic systems. beilstein-journals.org The synthesis of various other fused heterocyclic compounds from different starting materials has also been an active area of research. researchgate.netmdpi.comopenmedicinalchemistryjournal.comorganic-chemistry.org

Conjugation Strategies for Hybrid Molecules

Conjugation of the this compound scaffold with other bioactive molecules, such as amino acids or peptides, represents a promising strategy for developing hybrid molecules with improved therapeutic potential. nih.govmdpi.com This approach, often referred to as molecular hybridization, aims to combine the pharmacophoric features of two different molecules to achieve synergistic effects. prismbiolab.com

The conjugation can be achieved through various chemical strategies, often involving the formation of stable covalent linkages. nih.gov For example, amino acids can be conjugated to heterocyclic systems to create novel peptidomimetics. nih.govmdpi.com These hybrid molecules can exhibit enhanced biological activity and improved pharmacokinetic profiles compared to their individual components.

Mechanistic Understanding of Derivatization Reactions

The diverse chemical transformations of this compound are underpinned by a nuanced interplay of electronic and steric factors. The quinoxalinone core, with its electron-deficient pyrazine (B50134) ring and electron-rich benzene (B151609) ring, presents multiple sites for reactivity. The introduction of a potent electron-donating amino group at the 7-position further modulates this reactivity, influencing the propensity for either ionic or radical-mediated derivatization pathways. A thorough understanding of these mechanistic routes is crucial for the rational design of synthetic strategies to access novel derivatives with desired functionalities.

Ionic and Radical Pathway Analysis

The derivatization of this compound can proceed through two primary mechanistic paradigms: ionic and radical pathways. The preferred route is dictated by the nature of the reagents, reaction conditions (such as the presence of light or initiators), and the inherent electronic properties of the substrate.

Ionic Pathways:

Ionic reactions involving this compound are largely governed by the nucleophilic and electrophilic character of its constituent atoms. The amino group at the C7 position is a strong activating group, donating electron density to the benzene ring through resonance. This enhanced electron density makes the ortho and para positions (relative to the amino group) more nucleophilic and thus more susceptible to electrophilic aromatic substitution (SEAr) . libretexts.orgsaskoer.ca For instance, reactions such as nitration, halogenation, or sulfonation would be directed to the C6 and C8 positions.

Conversely, the pyrazine ring of the quinoxalinone system is inherently electron-deficient, rendering the C3 position susceptible to nucleophilic attack . The presence of the electron-donating 7-amino group can further influence the electrophilicity of this site. cdnsciencepub.com Reactions with strong nucleophiles can lead to addition or substitution at this position, often following an ionic mechanism. Theoretical studies on related quinoxaline (B1680401) systems have shown that the presence of electron-donating groups can significantly influence the potential energy surfaces of nucleophilic substitution reactions. up.ac.za

The lactam function within the pyrazine ring also offers sites for ionic reactions. The nitrogen atom (N1) can be deprotonated by a base to form an anion, which can then act as a nucleophile in alkylation or acylation reactions. The exocyclic oxygen atom can also participate in reactions, for example, by being protonated under acidic conditions, which can activate the ring system towards certain transformations.

Radical Pathways:

In recent years, radical-mediated reactions have emerged as a powerful tool for the functionalization of quinoxalin-2(1H)-ones, particularly at the C3 position. mdpi.comresearchgate.net These reactions are typically initiated by the generation of a radical species, which then adds to the electron-deficient C3 position of the quinoxalinone ring. The resulting radical intermediate can then be further transformed to yield the final product.

For this compound, the C3 position remains a prime target for radical attack. The reaction can be initiated through various means, including the use of radical initiators, photoredox catalysis, or electrochemical methods. mdpi.comresearchgate.net For example, visible-light-induced processes can generate alkyl or aryl radicals from suitable precursors, which then engage in C-H functionalization at the C3 position. researchgate.net The general mechanism involves the formation of a radical adduct, followed by an oxidation step to restore aromaticity.

The amino group at the 7-position can also play a role in radical reactions. While it primarily influences the electronic properties of the benzene ring, its presence can affect the stability of radical intermediates formed during the reaction, potentially influencing reaction rates and regioselectivity. Studies on the oxidation of quinoxalin-2-one derivatives have shown that radicals can be formed on both the benzene and pyrazine rings, indicating a complex interplay of electronic effects. mdpi.comresearchgate.net

The following table summarizes the key characteristics and representative examples of ionic and radical pathways in the derivatization of quinoxalinone scaffolds, which can be extrapolated to this compound.

| Pathway Type | Key Characteristics | Favored Conditions | Typical Reagents | Target Position(s) |

| Ionic (Electrophilic Aromatic Substitution) | Involves electrophilic attack on the electron-rich benzene ring. The 7-amino group is a strong activating and ortho, para-directing group. | Presence of a strong electrophile and often a Lewis acid catalyst. | Nitrating agents (HNO₃/H₂SO₄), halogens (Br₂, Cl₂), sulfonating agents (SO₃). | C6, C8 |

| Ionic (Nucleophilic Substitution/Addition) | Involves nucleophilic attack on the electron-deficient C3 position or alkylation/acylation at the N1 position. | Presence of a strong nucleophile or a base. | Organometallics, alkoxides, amines (for C3); Alkyl halides, acyl chlorides (for N1). | C3, N1 |

| Radical | Involves the addition of a radical species to the C3 position. Often proceeds via a chain mechanism or a catalytic cycle. | Photochemical irradiation (visible light), radical initiators (e.g., AIBN, peroxides), or electrochemical methods. | Alkyl radical precursors (e.g., Katritzky salts, alkyl carboxylic acids), aryl diazonium salts. | C3 |

Spectroscopic Characterization and Structural Elucidation of 7 Aminoquinoxalin 2 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, offering precise information about the hydrogen and carbon skeletons.

1H NMR Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides valuable data on the chemical environment of hydrogen atoms within a molecule. For quinoxaline (B1680401) derivatives, the chemical shifts, multiplicities, and coupling constants of the protons are indicative of their positions on the heterocyclic and benzenoid rings.

In derivatives of quinoxalin-2(1H)-one, the proton of the NH group typically appears as a singlet at a downfield chemical shift, for instance, at 8.943 ppm. jocpr.com Protons on the aromatic ring exhibit signals in the aromatic region, with their specific shifts influenced by the presence and nature of substituents. For example, in a substituted quinoxalin-2(1H)-one, aromatic protons have been observed as a doublet at 7.778 ppm and a triplet at 7.532 ppm. jocpr.com The protons of an amino group (-NH2) can appear as a broad singlet, as seen at 4.59 ppm in one derivative. rsc.org The exact chemical shifts can vary based on the solvent and the specific substituents on the quinoxaline core. unn.edu.ngmdpi.com

Table 1: Illustrative ¹H NMR Chemical Shifts for Protons in Quinoxaline Derivatives

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Reference |

| NH (quinoxalinone) | 8.943 | s | jocpr.com |

| Aromatic-H | 7.778 | d | jocpr.com |

| Aromatic-H | 7.532 | t | jocpr.com |

| NH₂ | 4.59 | br s | rsc.org |

| Aromatic-H | 7.14 | t | rsc.org |

| Aromatic-H | 6.83 | d | rsc.org |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'br s' denotes broad singlet. Data is illustrative and specific values vary between derivatives.

13C NMR Spectroscopy for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a single line for each chemically non-equivalent carbon atom. masterorganicchemistry.com

For quinoxaline derivatives, the carbon atoms of the heterocyclic and aromatic rings resonate in distinct regions of the spectrum. Carbonyl carbons (C=O) of the quinoxalinone ring are typically found at highly deshielded (downfield) positions. Carbons in the aromatic and heteroaromatic rings appear in the approximate range of 110-150 ppm. For instance, in a 7-aminoquinoxalin-2(3H)-one analogue, representative chemical shifts for the aromatic carbons have been recorded at values such as 146.5, 142.1, 129.4, 117.0, 114.3, and 113.5 ppm. rsc.org The specific shifts are sensitive to the electronic effects of substituents on the ring. psu.edu

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Quinoxaline Derivatives

| Carbon Type | Chemical Shift (δ) in ppm | Reference |

| Aromatic C | 146.5 | rsc.org |

| Aromatic C | 142.1 | rsc.org |

| Aromatic C | 129.4 | rsc.org |

| Aromatic C | 117.0 | rsc.org |

| Aromatic C | 114.3 | rsc.org |

| Aromatic C | 113.5 | rsc.org |

Note: The presented data is illustrative. Actual chemical shifts will vary based on the specific derivative and solvent.

Advanced NMR Techniques (e.g., 2D NMR, HMBC) for Structural Confirmation

To unambiguously assign proton and carbon signals and to confirm the connectivity of the molecular framework, advanced two-dimensional (2D) NMR techniques are employed. tandfonline.com Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful for identifying long-range (typically 2-3 bond) correlations between protons and carbons. urfu.ruyoutube.com

For instance, in the structural elucidation of quinoxaline derivatives, HMBC experiments can confirm the site of substitution. Correlations observed between the hydrogen of an imine group and carbons in the quinoxaline ring can definitively establish the E-geometry of the compound. rsc.org Similarly, HMBC can be used to determine the regioselectivity of reactions, such as identifying the specific nitrogen atom that has been alkylated in a quinoxalinone system. tandfonline.com Other 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to identify direct one-bond C-H correlations, while Correlation Spectroscopy (COSY) reveals H-H coupling relationships. rsc.orgresearchgate.net

Solvent Effects on NMR Spectra

The choice of solvent can significantly influence NMR spectra, causing shifts in the resonance frequencies of protons and carbons. unn.edu.ng These solvent-induced shifts arise from interactions between the solute and solvent molecules, such as hydrogen bonding, and changes in the local magnetic environment. researchcommons.org

Studies on related heterocyclic compounds have shown that changing from a low-polarity solvent like chloroform-d (B32938) (CDCl₃) to a high-polarity solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can lead to significant changes in chemical shift values, sometimes exceeding 0.2 ppm for protons. unn.edu.ng The chemical shifts of protons involved in hydrogen bonding, such as those of NH and NH₂ groups, are particularly sensitive to the hydrogen-bonding capacity of the solvent. researchcommons.org This phenomenon can be exploited to aid in signal assignment; for example, the disappearance or shifting of a peak upon exchange with deuterium (B1214612) oxide (D₂O) can confirm the presence of an exchangeable proton (e.g., OH, NH). acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. up.ac.za While IR spectroscopy measures the absorption of infrared radiation due to changes in the molecular dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in molecular polarizability. libretexts.orgresearchgate.net Consequently, these two techniques often provide complementary information. researchgate.net

Identification of Functional Groups and Molecular Vibrations

The IR and Raman spectra of this compound and its derivatives are characterized by absorption bands corresponding to the vibrations of their constituent functional groups.

N-H and C=O Stretching: The quinoxalinone moiety exhibits characteristic stretching vibrations. The N-H stretching vibration typically appears as a broad band in the region of 3400-3100 cm⁻¹. The carbonyl (C=O) stretching vibration of the lactam ring is a strong, prominent band, generally observed in the range of 1700-1650 cm⁻¹. For example, a C=O stretching vibration in a quinoxaline derivative has been identified in the 1632–1620 cm⁻¹ range. nih.gov

Amino Group Vibrations: The amino group (-NH₂) gives rise to characteristic stretching and bending vibrations. The asymmetric and symmetric N-H stretching vibrations are typically observed in the 3500-3300 cm⁻¹ region.

Aromatic Ring Vibrations: The quinoxaline ring system displays several characteristic vibrations. C-H stretching vibrations of the aromatic protons are found above 3000 cm⁻¹. scialert.net C=C and C=N stretching vibrations within the aromatic and heterocyclic rings occur in the 1630–1400 cm⁻¹ region. nih.gov Out-of-plane C-H bending vibrations are also characteristic and appear at lower wavenumbers. scialert.net

Table 3: General Infrared Absorption Regions for Functional Groups in this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| N-H (Amine/Amide) | Stretching | 3500 - 3100 | nih.gov |

| C-H (Aromatic) | Stretching | > 3000 | scialert.net |

| C=O (Lactam) | Stretching | 1700 - 1650 | nih.gov |

| C=C, C=N (Aromatic) | Stretching | 1630 - 1400 | nih.gov |

| C-H (Aromatic) | Out-of-plane bending | 900 - 670 | scialert.net |

Note: These are general ranges, and the exact positions of the bands can be influenced by the molecular environment and substituents.

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to complement experimental vibrational spectra. researchgate.netsphinxsai.com These calculations can help in the precise assignment of vibrational modes to the observed spectral bands. researchgate.netfaccts.de

FT-IR and FT-Raman Techniques for Elucidating Molecular Structure

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful non-destructive techniques used to identify the functional groups and elucidate the molecular structure of this compound and its derivatives. These techniques provide detailed information about the vibrational modes of the molecule.

In the study of quinoxaline derivatives, the vibrational spectra are analyzed to understand the structural characteristics. For instance, the C-H stretching vibrations of the heteroaromatic ring typically appear in the region of 3100–3000 cm⁻¹. scialert.netdocsdrive.com These vibrations are generally not significantly affected by the nature of substituents. scialert.netdocsdrive.com For example, in an indeno quinoxaline derivative, C-H stretching vibrations were observed at 3063 and 3038 cm⁻¹ in the FT-IR spectrum and at 3064 and 3037 cm⁻¹ in the FT-Raman spectrum. scialert.net

The presence of various functional groups in quinoxaline derivatives gives rise to characteristic vibrational bands. Key functional groups include C-H, C=O, C-N, C=N, and N-H. scialert.netmdpi.com The stretching vibration of the C=O group in the 4-pyridone moiety of some quinoxaline derivatives is observed in the range of 1632–1620 cm⁻¹. mdpi.com The C=N and C-N stretching modes of the indeno quinoxaline ring have been attributed to bands at 1617, 1609 cm⁻¹ and 1123, 1136 cm⁻¹ in both FT-IR and FT-Raman spectra, respectively. scialert.net

The amino group (NH₂) in this compound and its derivatives exhibits characteristic stretching and bending vibrations. The N-H stretching vibrations are typically found in the 3500-3300 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the C-H bonds in the aromatic ring occur in the regions of 1300–1000 cm⁻¹ and 1000–750 cm⁻¹, respectively. scialert.net

A detailed analysis of the FT-IR spectra of quinoxaline derivatives can be performed by simulating the corresponding experimental spectra. mdpi.com This computational approach, often using density functional theory (DFT), aids in the precise assignment of vibrational bands. unlp.edu.arresearchgate.net

Table 1: Characteristic Vibrational Frequencies for Quinoxaline Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| C-H Stretching (Aromatic) | 3100–3000 | scialert.netdocsdrive.com |

| N-H Stretching (Amino) | 3500–3300 | |

| C=O Stretching | 1632–1620 | mdpi.com |

| C=N Stretching | 1617–1609 | scialert.net |

| C-N Stretching | 1136–1123 | scialert.net |

| C-H In-plane Bending | 1300–1000 | scialert.net |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within this compound and its derivatives. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in these compounds are π–π* and n–π* transitions.

The quinoxaline moiety is a known fluorophore, and its derivatives are often used as fluorescent probes. nih.gov The electronic absorption spectra of quinoxaline derivatives typically show multiple absorption bands. nih.gov For instance, an unsubstituted 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline exhibits three absorption maxima at 294, 342, and 380 nm. nih.gov These are generally attributed to π–π* electronic transitions within the quinoxaline moiety. researchgate.net The presence of an amino group introduces non-bonding electrons (n), which can participate in n–π* transitions. These transitions are typically weaker in intensity compared to π–π* transitions and occur at longer wavelengths. caltech.eduuba.ar

The frontier orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are typically of a π-nature in quinoxaline derivatives. Therefore, the absorption and emission bands in the visible region are often considered π–π* transitions. mdpi.com However, the term "charge-transfer transition" is also used to explain the appearance of color, which arises from a shift of absorption bands to the visible region. mdpi.com This occurs in molecules with a conjugation path between an electron-donating group (like the amino group) and an electron-accepting group (the quinoxaline core). mdpi.com

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to compute the vertical electronic transition energies and oscillator strengths, which helps in assigning the observed absorption bands to specific electronic transitions. nih.govresearchgate.net

Table 2: Typical UV-Vis Absorption Bands for Quinoxaline Derivatives

| Wavelength Range (nm) | Transition Type | Description | Reference |

|---|---|---|---|

| 250–350 | π–π* | Intense absorption bands. | mdpi.com |

| 400–500 | Charge Transfer / π–π* | Absorption in the visible region, responsible for color. | mdpi.com |

The UV-Vis absorption spectra of this compound and its derivatives are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. medjchem.comkwasu.edu.ng This behavior arises from differential solvation of the ground and excited states of the molecule. koreascience.kr

In general, polar solvents can cause a shift in the wavelength of maximum absorption (λmax). A shift to longer wavelengths is termed a bathochromic or red shift, while a shift to shorter wavelengths is a hypsochromic or blue shift. For many quinoxaline derivatives, a red shift is observed in polar solvents. koreascience.krresearchgate.net This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. libretexts.org For example, the π→π* transitions in some compounds undergo a red shift with increasing solvent polarity. libretexts.org

Conversely, n→π* transitions often exhibit a hypsochromic shift in polar, protic solvents. This is because the non-bonding electrons of the amino group can form hydrogen bonds with the solvent, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. adpcollege.ac.in

The study of solvatochromic shifts can provide valuable information about the nature of the electronic transitions and the change in dipole moment of the molecule upon excitation. kwasu.edu.ngacademicjournals.org For instance, the absorption spectra of some acenaphtho[1,2-b]quinoxaline (B1266190) derivatives show a red shift in polar solvents compared to non-polar solvents, revealing that the observed bands correspond to a more charge-separated excited state. researchgate.net The effect of solvent on the electronic absorption spectra has been utilized to investigate the structural and molecular properties of various quinoxaline derivatives. kwasu.edu.ngacademicjournals.org

Table 3: Effect of Solvent Polarity on Electronic Transitions

| Transition Type | Effect of Increasing Solvent Polarity | Reason | Reference |

|---|---|---|---|

| π–π* | Bathochromic Shift (Red Shift) | Stabilization of the more polar excited state. | libretexts.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. connectjournals.commdpi.commdpi.com

In electrospray ionization (ESI), a common soft ionization technique, quinoxaline derivatives typically form protonated molecules, [M+H]⁺. nih.gov The accurate mass of this ion is then measured by the mass analyzer, such as a time-of-flight (TOF) detector. rsc.org For example, the molecular structures of synthesized cinnamil and quinoxaline derivatives were confirmed by their molecular weights obtained from MS results. mdpi.com Similarly, the structures of new quinoxaline derivatives were confirmed using HRMS, among other techniques. connectjournals.com

The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Since this compound (C₈H₇N₃O) has three nitrogen atoms, it has an odd molecular weight, which can be a useful preliminary check.

In addition to providing the molecular weight, mass spectrometry, particularly tandem mass spectrometry (MS/MS), reveals the fragmentation pattern of the molecule. nih.gov When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides valuable structural information. chemguide.co.uklibretexts.org

The fragmentation of quinoxaline derivatives is influenced by the core ring structure and the nature and position of substituents. researchgate.net The presence of heteroatoms like nitrogen and oxygen with non-bonding electrons can direct the fragmentation pathways. libguides.com Common fragmentation pathways for heterocyclic compounds include the loss of small, stable neutral molecules like HCN, CO, and N₂. For N-substituted tetrahydroquinoxaline compounds, a notable fragmentation involves the loss of HCN from an intermediate ion. asianpubs.org

In the mass spectra of many organic compounds, the most stable carbocations often produce the most intense peaks (the base peak). libretexts.org For ketones, acylium ions ([RCO]⁺) are often prominent. libretexts.org For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. libretexts.org The fragmentation of the this compound molecular ion would likely involve cleavages related to the amino and lactam functionalities, as well as fragmentation of the quinoxaline ring system itself. The study of fragmentation patterns of various quinoxaline derivatives has been reported, showing that the fragmentation is markedly influenced by the substituents on the ring. researchgate.netasianpubs.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indeno quinoxaline |

| 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline |

| Acenaphtho[1,2-b]quinoxaline |

| Cinnamil derivatives |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a three-dimensional map of electron density, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. wikipedia.org This method is crucial for understanding the structure-property relationships in materials. wikipedia.org

For quinoxaline derivatives, single-crystal X-ray diffraction (XRD) analysis provides invaluable insights into their solid-state conformation and packing, which profoundly influence their physical and photophysical properties. For instance, the crystal structure of 3-phenylquinoxalin-2(1H)-one, a related compound, has been determined, providing a basis for understanding the structural arrangements in this class of heterocycles. researchgate.net In another study, the analysis of 2,3-bis(3,6-dimethoxy-9H-carbazol-9-yl)quinoxaline was instrumental in developing efficient OLED devices. ktu.edu

Crystal structure analysis of various quinoxalinone derivatives reveals that their molecular geometry and packing are governed by a network of intermolecular interactions. In the crystal structure of ethyl 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)-3-phenylpropanoate, layers are formed through a combination of C—H···O hydrogen bonds, C—H···π(ring), and π–π stacking interactions. tandfonline.com Similarly, analysis of 1,4-dihydropyrazino[2,3-b]quinoxaline-2,3-diones (DPQDs) showed that extensive intermolecular hydrogen bonding and short π–π distances lead to a favorable herringbone packing motif, which is anticipated to promote efficient charge transport. beilstein-journals.org The solid-state analysis of 3-(1H-pyrrol-2-yl)quinoxalin-2(1H)-one highlighted that strong dipolar interactions or intermolecular H-bonds are key in dictating the structural arrangement. researchgate.net

The table below presents crystallographic data for selected quinoxaline derivatives, illustrating the typical parameters obtained from XRD studies.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide | Monoclinic | C2/c | a = 14.4320(12) Å, b = 10.7514(9) Å, c = 13.2728(11) Å, V = 1958.5(3) ų | mdpi.com |

| 3-phenylquinoxalin-2(1H)-one | Orthorhombic | Pna21 | a = 17.6745(7) Å, b = 5.3858(2) Å, c = 22.4721(9) Å, V = 2139.1 ų | researchgate.net |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative (3) | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.501°, β = 98.618°, γ = 103.818° | mdpi.com |

| 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione Derivative | Triclinic | P-1 | a = 11.8333(6) Å, b = 12.8151(6) Å, c = 17.1798(8) Å, α = 77.317(4)°, β = 74.147(4)°, γ = 66.493(5)° | researchgate.net |

Photophysical Properties and Emission Characteristics

The photophysical properties of quinoxaline derivatives, including their absorption and emission of light, are central to their application in optoelectronic materials and sensors. These properties are dictated by the molecule's electronic structure and can be finely tuned through chemical modification.

Quinoxalinone derivatives often exhibit photoluminescence, a process that includes both fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). mdpi.com Fluorescence is characterized by a short lifetime, while phosphorescence is a longer-lived emission. mdpi.com The energy of the triplet state is lower than the corresponding singlet state, causing phosphorescence spectra to appear at longer wavelengths than fluorescence spectra. mdpi.com

Studies on various quinoxaline-based dyes have shown that they can exhibit both fluorescence at room temperature and phosphorescence at lower temperatures, such as in 2-methyltetrahydrofuran (B130290) at liquid nitrogen temperature. mdpi.comresearchgate.net For example, a series of dyes based on the quinoxaline skeleton demonstrated fluorescence and phosphorescence, with triplet state energies ranging from 2.51 to 2.95 eV. mdpi.com Some derivatives of iminodibenzyl (B195756) with quinoxaline have been found to show dual emission, consisting of both delayed fluorescence and room-temperature phosphorescence (RTP). ktu.edu The lifetime of RTP from certain benzodioxinoquinoxaline derivatives can approach 7 milliseconds. acs.org

The table below summarizes key photophysical data for several quinoxalinone derivatives.

| Compound Class | Emission Type | Max Emission (λem) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

|---|---|---|---|---|---|

| Benzodioxinoquinoxaline | Fluorescence | - | - | 0.64 ns | acs.org |

| Benzodioxinoquinoxaline Derivatives | TADF / RTP | Green | ~60% (in polymer host) | up to 7 ms | acs.org |

| Quinoxaline-fused acs.orgCarbohelicene ( acs.orgHl-Qx) | Fluorescence | - | 0.05 | 1.66 ns | acs.org |

| Quinoxaline-fused acs.orgCarbohelicene ( acs.orgHl-NAIQx) | Fluorescence | - | 0.25 | 4.00 ns | acs.org |

| 5,12-diacetyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline (in solution) | Fluorescence | - | - | - | nih.gov |

| Phenyl/alkoxy-substituted quinoxalino[2,3-b]quinoxalines (in solid state) | Fluorescence | - | 0.12 - 0.15 | - | nih.gov |

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. acs.orgscholaris.canih.gov This contrasts with the more common aggregation-caused quenching (ACQ) effect. acs.orgnih.gov The AIE property is highly desirable for applications in solid-state lighting, sensors, and bioimaging. acs.orgnih.gov

Several quinoxaline-based compounds have been designed to exhibit AIE or the related Aggregation-Induced Enhanced Emission (AIEE). scholaris.caworktribe.comcdnsciencepub.com For example, a series of quinoxaline compounds with pyrene (B120774) or biphenyl (B1667301) moieties attached at the 6,7-positions were synthesized and found to display AIEE characteristics with blue emission in the aggregated state. worktribe.com The mechanism often involves the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway, leading to enhanced fluorescence. researchgate.net

Some quinoxaline derivatives show a significant increase in fluorescence intensity in the solid state compared to in solution. Phenyl- or alkoxy-substituted 5,12-diacetyl-5,12-dihydroquinoxalino[2,3-b]quinoxalines exhibit solid-state fluorescence quantum yields of 0.12-0.15, whereas their quantum yields in solution are much lower at 0.01-0.07. nih.gov Similarly, a series of quinoxaline-based compounds synthesized via a palladium-catalyzed cross-coupling reaction showed non-typical AIEE, making them effective deep blue light-emitting materials. scholaris.cacdnsciencepub.com

The photophysical properties of the this compound scaffold can be systematically tuned by introducing various substituent groups. nsf.govnih.govclockss.orgchalmers.se The electronic nature—whether electron-donating or electron-withdrawing—and the position of these substituents can significantly alter the absorption and emission wavelengths, quantum yields, and excited-state dynamics. clockss.orgmdpi.com

Introducing an additional nitrogen atom by modifying a quinoline (B57606) to a quinoxaline structure can shift the fluorescence band to longer wavelengths. mdpi.com The presence of an oxygen atom in certain quinoxaline derivatives can cause a decrease in the intensity of the long-wavelength absorption band while also inducing a bathochromic (red) shift. mdpi.com

In a study of monobenzopentalenes, a dimethylamino substituent (an electron-donating group) resulted in the most red-shifted absorption peak, while donor-acceptor substituted molecules also showed bathochromic shifts compared to those with only acceptor groups. chalmers.se For quinoxaline-based molecules, increasing the number of substituents can increase the degree of conjugation, leading to a red-shift in the maximum absorption peak. scholaris.ca For example, adding an electron-rich biphenyl group to a quinoxaline nucleus can induce intramolecular charge transfer (ICT), shifting the absorption maximum to a longer wavelength. scholaris.ca Conversely, alkyl substituents on certain diarylethenes were found to not significantly affect their absorption and emission spectra. nih.gov

These substituent effects provide a powerful strategy for designing novel quinoxalinone-based materials with tailored optical properties for specific applications. clockss.org

Computational Chemistry and Theoretical Studies on 7 Aminoquinoxalin 2 3h One and Derivatives

Quantum Chemical Methods (e.g., DFT, TDDFT, ab initio)

Quantum chemical methods, which explicitly account for the electronic makeup of molecules, are fundamental to modern chemical research. smu.edu Techniques such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TDDFT), and ab initio methods offer a hierarchical approach to solving the many-electron Schrödinger equation, providing a balance between computational cost and accuracy. cecam.orgmpg.de DFT, in particular, has become a method of choice for electronic structure calculations in materials science and medicinal chemistry due to its efficiency. cecam.orgresearchgate.net

These methods are instrumental in predicting a wide array of molecular properties. For instance, DFT calculations can provide valuable information on electronic structure, charge distribution, and other quantum chemical parameters. researchgate.net TDDFT is widely used for the theoretical prediction of spectroscopic properties like UV-Vis spectra. orientjchem.orgnih.gov Ab initio methods, while computationally more demanding, offer a high level of theory and are crucial for benchmarking and for systems where DFT may be less reliable. cecam.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. irjweb.comjournalirjpac.com The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comdergipark.org.tr A large HOMO-LUMO gap generally implies high stability and low reactivity. dergipark.org.tr

In the study of quinoxaline (B1680401) derivatives, DFT calculations have been employed to determine the energies of these frontier orbitals. researchgate.net For example, in a study of a triazole-substituted quinoline (B57606), the HOMO was found to be delocalized over the triazole and phenyl rings, while the LUMO was localized on the quinoline moiety, with a calculated HOMO-LUMO energy gap of 4.078 eV. researchgate.net This analysis of electron distribution in the frontier orbitals provides insights into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). iqce.jp

Table 1: Frontier Molecular Orbital Energies and Band Gaps for a Quinoxaline Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.164 |

| ELUMO | -2.086 |

| Band Gap (ΔE) | 4.078 |

Data derived from a study on a triazole-substituted quinoline derivative, calculated using the DFT/B3LYP method with a 6-311++G(2d,p) basis set. researchgate.net

Computational methods, particularly TDDFT, are invaluable for predicting and interpreting the spectroscopic properties of molecules. orientjchem.orgnih.gov These calculations can help assign experimental spectra and provide a deeper understanding of the electronic transitions involved. orientjchem.orgsns.it For instance, TDDFT can be used to calculate UV-Vis absorption spectra in various solvents, offering insights into how the solvent polarity affects the electronic transitions. orientjchem.org

The accuracy of these predictions is often validated by comparing the calculated spectra with experimental data. researchgate.net In the case of a hemiacetal, theoretical calculations of infrared absorption bands and NMR chemical shifts showed good agreement with experimental values, with the inclusion of anharmonicity effects improving the correlation for IR spectra. orientjchem.org Such studies on related heterocyclic systems demonstrate the potential of applying these methods to predict the spectroscopic behavior of 7-Aminoquinoxalin-2(3H)-one and its derivatives, aiding in their characterization. lsbu.ac.uk

The three-dimensional structure of a molecule is fundamental to its function. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and their relative energies. princeton.edu Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to determine the preferred conformations of flexible molecules. rsc.orgmdpi.com

For cyclic systems, such as the pyran ring in some carbohydrate analogues, DFT calculations can corroborate the preference for certain chair or boat-like conformations. beilstein-journals.org These studies often involve a Monte Carlo conformational search followed by DFT optimization and single-point energy calculations to identify low-energy conformers. rsc.org The optimized geometries provide crucial information about bond lengths, bond angles, and dihedral angles, which can influence the molecule's reactivity and interactions. irjweb.com This type of analysis is critical for understanding the structural preferences of the quinoxalinone core and its substituents.

Molecular Docking and Dynamics Simulations

To understand how a molecule might interact with a biological target, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods are cornerstones of structure-based drug design. jscimedcentral.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jscimedcentral.com This technique is instrumental in identifying potential binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of a protein. jscimedcentral.com

In studies of quinoxaline and quinazolinone derivatives, molecular docking has been used to elucidate their binding interactions with enzymes like COX-2. nih.gov For example, the docking of a quinazolinone derivative into the active site of COX-2 revealed hydrogen bond interactions with specific amino acid residues, namely Tyr355 and Arg120. nih.gov Such predictions are crucial for understanding the molecular basis of a compound's biological activity and for guiding the design of more potent and selective inhibitors. lsbu.ac.uk

Molecular recognition refers to the specific binding between two molecules, driven by non-covalent interactions. mdpi.comparksystems.com Computational methods can help to identify and characterize the binding sites on a protein surface. ista.ac.at

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of conformational changes and the stability of interactions over time. plos.orgnih.gov MD simulations have been used to understand the selectivity of agonists for Toll-like receptors TLR7 and TLR8, revealing that van der Waals interactions are a key driving force for selectivity. plos.org By simulating the behavior of the system, researchers can gain insights into the molecular recognition process and the factors that govern binding affinity and specificity. frontiersin.org These simulations can reveal not only the primary binding site but also potential allosteric or secondary binding sites that could be targeted for drug design. frontiersin.org

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for the rational design of new therapeutic agents. For quinoxalinone derivatives, these studies elucidate the structural features essential for their biological activity. While specific computational SAR studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related quinoxalinone compounds.

Computational SAR analyses on quinoxalinone derivatives often involve the generation of molecular descriptors through quantum chemical calculations, such as electrostatic potentials, frontier molecular orbital energies (HOMO and LUMO), and partial atomic charges. These descriptors are then correlated with biological activities using statistical methods like quantitative structure-activity relationship (QSAR) modeling.

A study on a series of novel quinoxaline–arylfuran derivatives as potential antitumor agents highlighted the importance of substituents on the phenyl ring. Although not directly involving this compound, the study demonstrated that certain substitutions led to potent antiproliferative effects against various cancer cell lines. Such findings underscore the utility of computational approaches in predicting the therapeutic potential of new derivatives.

Computational Investigations of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the intricate details of chemical reaction mechanisms, including the synthesis of quinoxalinone scaffolds. Theoretical investigations can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a deeper understanding of reaction pathways.

For example, a plausible reaction to form a quinoxalinone derivative involves the cyclization of an intermediate. Computational analysis of such a reaction would involve:

Geometry Optimization: Determining the lowest energy structures of reactants, products, and all intermediates and transition states.

Frequency Calculations: To confirm that optimized structures are true minima or transition states on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state connects the correct reactant and product.

A proposed mechanism for the formation of certain quinoxalinone derivatives suggests a radical pathway, which could be investigated using computational methods to calculate the stability of the radical intermediates and the energy barriers associated with each step.

| Computational Step | Purpose | Typical Method |

| Geometry Optimization | Find stable molecular structures | DFT (e.g., B3LYP/6-31G) |

| Frequency Analysis | Characterize stationary points | DFT (e.g., B3LYP/6-31G) |

| Transition State Search | Locate the highest energy point along the reaction path | QST2/QST3, Berny optimization |

| IRC Calculation | Confirm the reaction path | IRC methods |

Theoretical Rationalization of Photophysical Features and Electronic Transitions

Theoretical calculations are essential for understanding the photophysical properties of molecules like this compound, which are relevant for applications in materials science and as fluorescent probes. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict electronic absorption and emission spectra.

The photophysical properties of quinoxaline derivatives are influenced by the nature and position of substituents. The 7-amino group in this compound is expected to act as an electron-donating group, which can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is often associated with interesting photophysical phenomena such as large Stokes shifts and solvatochromism.

A theoretical study on the photophysical properties of a quinoxaline derivative would typically involve:

Optimization of the ground state (S₀) geometry.

Calculation of the vertical excitation energies and oscillator strengths to simulate the UV-Vis absorption spectrum using TD-DFT.

Optimization of the first excited state (S₁) geometry.

Calculation of the emission energy from the optimized S₁ state to the S₀ state to predict the fluorescence spectrum.

The nature of the electronic transitions can be analyzed by examining the molecular orbitals involved. For a molecule like this compound, the HOMO-LUMO transition would likely have significant π-π* and ICT character, with the electron density moving from the amino-substituted benzene (B151609) ring to the pyrazinone ring.

Studies on related heterocyclic systems have shown that theoretical calculations can accurately predict emission wavelengths. For example, in a study of cycloplatinated complexes, the calculated energy gaps between the ground and triplet states were in good agreement with experimental emission data. Similar computational approaches could be applied to this compound to rationalize its fluorescence properties.

| Property | Computational Method | Relevant Orbitals | Expected Influence of 7-Amino Group |

| Absorption (λmax) | TD-DFT//Ground State Geometry | HOMO → LUMO | Red-shift due to destabilized HOMO |

| Emission (λem) | TD-DFT//Excited State Geometry | LUMO → HOMO | Large Stokes shift due to significant geometry change in the excited state |

| Electronic Transition | Analysis of MO contributions | π, π, n | π-π with significant Intramolecular Charge Transfer (ICT) character |

Biological Activity and Mechanistic Investigations of Quinoxalinone Derivatives

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition: Mechanism of Action and Isoform Selectivity

Quinoxalinone derivatives, particularly sulfonamide-bearing quinoxaline (B1680401) 1,4-dioxides, have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. wikipedia.org

The mechanism of inhibition by sulfonamide-based inhibitors typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. youtube.com Research on a series of sulfonamide-derived quinoxaline 1,4-dioxides has demonstrated their inhibitory activity against four human CA isoforms: hCA I, II, IX, and XII. nih.gov While many of the synthesized compounds showed higher activity against the ubiquitous isoforms CA I and CA II, some derivatives displayed notable potency for the tumor-associated isoform CA IX. nih.gov

For instance, compound 7g from a synthesized series exhibited a favorable inhibitory constant (Ki) of 42.2 nM against CA IX, comparable to the standard inhibitor acetazolamide (B1664987) (AAZ) with a Ki of 25.7 nM. nih.gov This highlights the potential for developing isoform-selective CA inhibitors based on the quinoxalinone scaffold, which is crucial for minimizing off-target effects. Molecular modeling studies have been employed to understand the binding mode of these inhibitors within the active site of CA IX, aiding in the rational design of more potent and selective compounds. rsc.org

Table 1: Inhibition Constants (Ki, nM) of Selected Quinoxaline 1,4-Dioxide Derivatives Against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| 7g | - | - | 42.2 | - |

| AAZ (standard) | - | - | 25.7 | - |

Data sourced from a study on sulfonamide derivatives of quinoxaline 1,4-dioxides. nih.gov

Aldose Reductase (ALR) Inhibition Research

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. atlantis-press.com The inhibition of ALR2 is a well-established therapeutic strategy to prevent or mitigate these complications. Quinoxalinone derivatives have been identified as potent inhibitors of this enzyme.

One study reported a novel class of quinoxalinone-based aldose reductase inhibitors with an N1-acetic acid head group and a substituted C3-phenoxy side chain. Many of these compounds proved to be potent and selective, with IC50 values in the nanomolar range (11.4 to 74.8 nM). nih.gov Another investigation focused on a non-acidic series of nitroquinoxalinone derivatives, which also showed significant ALR2 inhibitory activity, with IC50 values ranging from 1.54 to 18.17 μM. nih.gov The most active compound in this series was 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one, with an IC50 of 1.54 μM. nih.gov

Furthermore, quinoxalin-2(1H)-one derivatives featuring a 1-hydroxypyrazole head group as a bioisosteric replacement for carboxylic acid have been synthesized and evaluated. tandfonline.com The most active compound from this series, 13d , exhibited an IC50 value of 0.107 μM, demonstrating the success of this bioisosteric approach. tandfonline.com Some of these derivatives also possess antioxidant properties, making them multifunctional agents for combating diabetic complications. acs.org

Table 2: Aldose Reductase Inhibitory Activity of Selected Quinoxalinone Derivatives

| Compound Series/Derivative | IC50 Range | Most Active Compound (IC50) |

|---|---|---|

| N1-acetic acid, C3-phenoxy quinoxalinones | 11.4 - 74.8 nM | 2-(3-(4-bromophenoxy)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid and 2-(6-bromo-3-(4-bromophenoxy)-2-oxoquinoxalin-1(2H)-yl)acetic acid |

| Nitroquinoxalinone derivatives | 1.54 - 18.17 µM | 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one (1.54 µM) |

| 1-hydroxypyrazole quinoxalin-2(1H)-ones | - | 13d (0.107 µM) |

Data compiled from multiple studies on quinoxalinone-based aldose reductase inhibitors. nih.govnih.govtandfonline.com

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors are pivotal in the management of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Quinoxaline derivatives have been extensively studied as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

In one study, a series of twelve quinoxaline derivatives demonstrated potent inhibitory activity against AChE, with IC50 values ranging from 0.077 to 50.080 µM. mdpi.com Some of these compounds also exhibited potent BChE inhibitory activity, with IC50 values between 14.91 and 60.95 µM. mdpi.com The most potent AChE inhibitor, 2,3-dimethylquinoxalin-6-amine (6c) , had an IC50 of 0.077 µM. mdpi.com Kinetic studies revealed that this compound acts as a mixed-type AChE inhibitor. mdpi.com

Another series of quinoxaline derivatives was found to be selective inhibitors of BChE, with no activity against AChE. nih.govresearchgate.net The most active compounds in this series, 6 and 7 , displayed IC50 values of 7.7 ± 1.0 µM and 9.7 ± 0.9 µM, respectively, which are comparable to the standard drug galantamine. nih.govresearchgate.net Additionally, novel lawsone-quinoxaline hybrids have been designed as dual-binding site cholinesterase inhibitors, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The most potent of these hybrids, 6d , exhibited an IC50 of 20 nM for AChE and 220 nM for BChE. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound/Series | Target Enzyme | IC50 Values |

|---|---|---|

| Quinoxaline derivatives | AChE | 0.077 - 50.080 µM |

| BChE | 14.91 - 60.95 µM | |

| Selective quinoxaline derivatives | BChE | 6 : 7.7 ± 1.0 µM, 7 : 9.7 ± 0.9 µM |

| Lawsone-quinoxaline hybrid 6d | AChE | 20 nM |

| BChE | 220 nM |

Data from studies on quinoxaline-based cholinesterase inhibitors. nih.govmdpi.comresearchgate.netnih.gov

Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR))

Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is often associated with cancer. The epidermal growth factor receptor (EGFR) is a well-known tyrosine kinase that is a target for cancer therapy. cmu.ac.thelsevierpure.com Quinoxalinone derivatives have emerged as a novel scaffold for the development of EGFR inhibitors.

Several studies have reported the synthesis and evaluation of quinoxalinone-containing compounds as potent EGFR kinase inhibitors. In one study, four quinoxalinone derivatives (CPD4, CPD15, CPD16, and CPD21 ) showed inhibitory activity against the drug-resistant EGFR (L858R/T790M/C797S) triple mutant in the nanomolar range, with IC50 values of 3.04 ± 1.24 nM, 6.50 ± 3.02 nM, 10.50 ± 1.10 nM, and 3.81 ± 1.80 nM, respectively. mdpi.com These values are comparable to the approved drug osimertinib (B560133) (IC50 = 8.93 ± 3.01 nM). mdpi.com

Another study identified novel quinoxaline derivatives with strong EGFR inhibitory activity, with compounds 3 , 11 , and 17 exhibiting IC50 values of 0.899 nM, 0.508 nM, and 0.807 nM, respectively. researchgate.net Beyond EGFR, quinoxaline derivatives have also been investigated as inhibitors of other kinases. For example, a dibromo-substituted quinoxaline was identified as a potent inhibitor of apoptosis signal-regulated kinase 1 (ASK1), with an IC50 value of 30.17 nM. tandfonline.com

Table 4: Kinase Inhibitory Activity of Selected Quinoxalinone Derivatives

| Compound/Series | Target Kinase | IC50 Values |

|---|---|---|

| CPD4 | EGFR (L858R/T790M/C797S) | 3.04 ± 1.24 nM |

| CPD15 | EGFR (L858R/T790M/C797S) | 6.50 ± 3.02 nM |

| CPD16 | EGFR (L858R/T790M/C797S) | 10.50 ± 1.10 nM |

| CPD21 | EGFR (L858R/T790M/C797S) | 3.81 ± 1.80 nM |

| Compound 11 | EGFR | 0.508 nM |

| Compound 26e | ASK1 | 30.17 nM |

Data compiled from research on quinoxalinone-based kinase inhibitors. mdpi.comresearchgate.nettandfonline.com

Glycogen (B147801) Phosphorylase Inhibition

Glycogen phosphorylase (GP) is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. Inhibition of GP is a potential therapeutic strategy for type 2 diabetes. A series of 3-anilino-quinoxalinones has been identified as a new class of glycogen phosphorylase inhibitors. nih.govaminer.org

The lead compound in this series was discovered through high-throughput screening and pharmacophore-based electronic screening. nih.gov Subsequent structural modifications of the initial hit led to the development of novel analogues with significantly improved potency, with some compounds being 25 times more potent than the original lead compound. nih.gov While specific IC50 values for these potent analogues are not detailed in the provided abstracts, the research highlights the potential of the 3-anilino-quinoxalinone scaffold for the development of effective glycogen phosphorylase inhibitors.

Dual COX-2 and 5-LOX Inhibition

Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are two key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, respectively. Dual inhibition of both COX-2 and 5-LOX is considered a promising strategy for the development of anti-inflammatory drugs with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Research has been conducted on novel quinoxaline derivatives as potential dual inhibitors. One study synthesized and evaluated a series of quinoxaline derivatives for their in vitro anticancer and COX inhibitory activities. nih.gov Several of these compounds exhibited good anticancer and selective COX-2 inhibitory activities. nih.gov Another study focused on the synthesis of new quinoxaline and quinoxaline 1,4-di-N-oxide derivatives and evaluated their anti-inflammatory and antioxidant activities, including the in vitro inhibition of soybean lipoxygenase. unav.edu Some of these compounds showed promising lipoxygenase inhibition and in vivo anti-inflammatory effects. unav.edu

While the direct dual inhibition of both COX-2 and 5-LOX by a single quinoxalinone derivative is an area of ongoing investigation, the demonstrated activity of this scaffold against each individual enzyme suggests its potential for the development of such dual-action agents.

Receptor Binding Studies

Receptor binding studies are fundamental in pharmacology for characterizing the interaction between a ligand, such as a quinoxalinone derivative, and its biological target. These assays quantify the affinity of a compound for a specific receptor, providing insights into its potency and selectivity. The following sections detail the investigation of quinoxalinone derivatives as ligands for the G-Protein-Coupled Estrogen Receptor (GPER) and the Histamine (B1213489) H4 Receptor (H4R), and the use of radioligand binding assays to determine their receptor affinity.

The G-Protein-Coupled Estrogen Receptor (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling. nih.govwikipedia.org Its involvement in various physiological and pathological processes has made it an attractive target for drug discovery. frontiersin.orgresearchgate.net

Research has identified compounds with a quinoxaline scaffold as modulators of GPER activity. Specifically, derivatives such as pyrrolo[1,2-a]quinoxaline (B1220188) and dihydopyrrolo[1,2-a]quinoxaline (e.g., PQO-14c and DHPQO-15g) have been identified as GPER antagonists. nih.gov These ligands were discovered using computational methods, including the use of a homology model of GPER based on the structure of the chemokine receptor CXCR4, followed by virtual screening of compound libraries. nih.gov Functional studies have further demonstrated that GPER ligands can modulate downstream cellular events, including cell proliferation and migration. nih.gov

The Histamine H4 Receptor (H4R) is the fourth and most recently discovered histamine receptor subtype, belonging to the G-protein coupled receptor (GPCR) family. nih.govmdpi.com It is predominantly expressed on cells of the immune system, such as mast cells and eosinophils, making it a key target for inflammatory and allergic disorders. nih.govnih.gov

The quinoxaline scaffold has been recognized as a promising source for the development of H4R antagonists. vu.nl Quantitative structure-activity relationship (QSAR) studies have been conducted on series of 2-(4-methylpiperazin-1-yl)quinoxaline derivatives to analyze their binding affinity for the human H4R. nih.gov These analyses have identified key molecular descriptors that influence the binding affinity, including shape indices, topological charges, and atomic properties. nih.gov Such studies provide a rational basis for explaining the activity of these derivatives and guiding the design of new, more potent H4R ligands. nih.gov

Radioligand binding assays are a highly sensitive and robust method considered the gold standard for quantifying the affinity of a ligand for its receptor. giffordbioscience.comcreative-bioarray.com These assays utilize a radioactively labeled compound (radioligand) that binds with high affinity and specificity to the target receptor. oncodesign-services.com The affinity of a novel, unlabeled compound, such as a quinoxalinone derivative, is typically determined through competitive binding assays. giffordbioscience.com

In a competitive binding assay, a fixed concentration of the radioligand is incubated with the receptor source (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to an inhibition constant (Ki), which reflects the true affinity of the compound for the receptor. giffordbioscience.comoncodesign-services.com Saturation binding assays, on the other hand, use increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd). creative-bioarray.comrevvity.com

| Target Receptor | Radioligand | Assay Type | Parameter Determined | Application Example |

|---|---|---|---|---|

| GPER | [³H]2-methoxyestradiol | Competitive | Ki | Used to determine the binding affinity of unlabeled GPER agonists and antagonists like aldosterone (B195564) and G15. nih.govresearchgate.net |

| H4R | [³H]JNJ7777120 | Displacement | pKi | Used to measure the binding affinities of various ligands, including histamine and clobenpropit, for the H4R. nih.gov |

Mechanistic Insights into Biological Actions

Understanding the molecular interactions at the target site and the subsequent modulation of cellular pathways is crucial for elucidating the mechanism of action of quinoxalinone derivatives. These insights facilitate the optimization of lead compounds and the development of drugs with improved efficacy and specificity.

The biological activity of quinoxalinone derivatives is governed by their specific interactions with amino acid residues within the binding pocket of their target protein. Two of the most important non-covalent interactions are hydrogen bonding and aromatic (π-π) stacking. nih.govacs.org

Hydrogen Bonding: The quinoxalinone core contains hydrogen bond donors (N-H groups) and acceptors (carbonyl oxygen and ring nitrogen atoms). These functional groups can form crucial hydrogen bonds with residues in the target's active site, anchoring the ligand in a specific orientation. For instance, the oxygen atom of the quinoxalinone ring has been shown to engage in hydrogen bonding with a glycine (B1666218) residue in an enzyme active site. mdpi.com Similarly, N–H∙∙∙N and C–H∙∙∙O interactions have been observed, which help stabilize the ligand-receptor complex. beilstein-journals.org

Aromatic Stacking (π-π Interactions): The planar, aromatic structure of the quinoxaline ring system facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. rsc.org These interactions are critical for affinity and selectivity. The interplay between hydrogen bonding and π-π stacking can significantly influence the supramolecular organization and crystal packing of quinoxalinone derivatives, which in turn relates to their biological function. nih.govtau.ac.il

| Interaction Type | Description | Example from Quinoxalinone Structure |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | N-H group (donor) and C=O group or ring nitrogen (acceptor) interacting with protein backbone or side-chain atoms. mdpi.combeilstein-journals.org |

| Aromatic (π-π) Stacking | A non-covalent interaction between aromatic rings, arising from intermolecular overlapping of p-orbitals. | The quinoxaline ring system interacting with aromatic residues like Phe, Tyr, or Trp in the target binding site. nih.govacs.org |

Upon binding to their target receptors, quinoxalinone derivatives can trigger or inhibit downstream intracellular signaling cascades, thereby modulating cellular functions. One such critical pathway is the mitogen-activated protein kinase (MAPK) cascade, which includes the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov The phosphorylation of ERK is a key event in signaling pathways that regulate cell proliferation, differentiation, and survival.

Studies involving GPER have demonstrated that its activation can lead to the modulation of ERK phosphorylation. For example, GPER agonists like aldosterone have been shown to inhibit ERK phosphorylation. nih.govresearchgate.net This effect can be blocked by GPER antagonists, confirming that the modulation of the ERK pathway is a direct consequence of receptor engagement. In one study, the GPER antagonist G15 was shown to attenuate the inhibition of ERK phosphorylation caused by various GPER agonists. researchgate.net This demonstrates that quinoxalinone-related structures, acting as GPER antagonists, can directly influence the phosphorylation state of ERK and, consequently, the cellular pathways it governs. nih.govresearchgate.net

Influence of Structural Modifications on Biological Activity and Selectivity

The biological activity of quinoxalinone derivatives is profoundly influenced by structural modifications to the core scaffold. Structure-activity relationship (SAR) studies have been instrumental in optimizing these compounds for enhanced potency and selectivity. kit.edunih.gov The nature, position, and stereochemistry of substituents on the quinoxaline ring can dictate the molecule's interaction with biological targets, thereby modulating its therapeutic effects. kit.edunih.gov

For instance, in a series of quinoxaline derivatives, the presence of an NH linker at the third position of the quinoxaline nucleus was found to be crucial for anticancer activity, whereas aliphatic linkers tended to decrease potency. mdpi.com The introduction of electron-withdrawing groups, such as a nitro (NO₂) group at the seventh position, has been shown to diminish activity. mdpi.com Conversely, electron-releasing groups like methoxy (B1213986) (OCH₃) on attached phenyl rings can be essential for potent activity against certain cancer cell lines. mdpi.com

SAR studies on quinoxalin-6-amine derivatives identified a bisfuranylquinoxalineurea analog as having low micromolar potency against a panel of cancer cell lines, highlighting that furan (B31954) substitutions at the 2 and 3-positions were superior to other modifications. nih.gov Further investigation into N-substituted quinoxaline-2-carboxamides revealed that N-benzyl derivatives generally exhibited superior antimycobacterial activity compared to their N-phenyl counterparts. mdpi.com

The goal of rational modification is often to enhance selectivity for a specific target, thereby reducing off-target effects. In the development of inhibitors for c-Jun N-terminal kinase 3 (JNK3), a lead 3,4-dihydroquinoxalin-2(1H)-one compound was optimized to improve its selectivity against other kinases like DDR1 and EGFR. nih.gov By modifying specific structural components, researchers successfully developed a derivative, J46-37, with potent JNK3 inhibition and over 50-fold greater selectivity. nih.gov These examples underscore the power of targeted structural modifications in refining the pharmacological profile of quinoxalinone derivatives. researchgate.netnih.gov

Table 1: Impact of Structural Modifications on Biological Activity

| Compound Series | Key Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| Quinoxaline Derivatives | NH linker at C-3 position | Essential for anticancer activity | mdpi.com |

| Quinoxaline Derivatives | NO₂ group at C-7 position | Decreased anticancer activity | mdpi.com |

| Quinoxalin-6-amine Derivatives | Furan substitutions at C-2/C-3 | Superior growth inhibitory activity | nih.gov |

| 3,4-dihydroquinoxalin-2(1H)-one | Optimized side chains | Enhanced selectivity for JNK3 over EGFR | nih.gov |

Investigations into Prodrug Mechanisms (e.g., Coumarins/Thiocoumarins)

Prodrug strategies are employed to improve the pharmacokinetic properties of active pharmaceutical ingredients. One such approach involves creating hybrid molecules by linking quinoxaline derivatives with coumarin (B35378) or thiocoumarin moieties. mdpi.comdoaj.org Coumarins are a class of compounds known for their wide range of biological activities and are often used in medicinal chemistry to design prodrugs. nih.govbenthamscience.com

The underlying principle of a coumarin-based prodrug system involves an esterase-sensitive release mechanism. nih.gov The coumarin moiety is linked to the active drug (in this case, a quinoxalinone derivative) via a linker that can be cleaved by enzymes, such as esterases, which are abundant in the body. nih.gov This enzymatic cleavage unmasks the active drug, allowing it to exert its therapeutic effect. The rate of this release can be tuned by altering the structural features of the coumarin "trigger" and the linker. nih.gov

Hybrid derivatives of quinoxaline molecules linked with coumarin have been synthesized and evaluated for their anticancer potential. mdpi.com Similarly, thiocoumarins, where one or more oxygen atoms in the coumarin structure are replaced by sulfur, have also been explored for their biological applications and potential use in prodrug design. nih.gov The substitution of oxygen with sulfur can modulate the chemical and biological properties of the molecule. nih.gov These hybrid compounds represent a promising strategy for developing targeted therapies, potentially enhancing the delivery and efficacy of quinoxalinone-based agents. nih.gov

Microtubule Polymerization Inhibition

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. nih.gov They are formed by the polymerization of α- and β-tubulin heterodimers. nih.gov Disruption of microtubule dynamics is a well-established mechanism for anticancer agents, as it leads to cell-cycle arrest, typically in the G2/M phase, and subsequently apoptosis. nih.govnih.gov